(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
CAS No.: 1261027-74-0
Cat. No.: VC8063747
Molecular Formula: C23H17ClN2O2
Molecular Weight: 388.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261027-74-0 |
|---|---|
| Molecular Formula | C23H17ClN2O2 |
| Molecular Weight | 388.8 |
| IUPAC Name | 2-(4-chlorophenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H17ClN2O2/c1-15-6-10-18(11-7-15)25-22(27)20-14-16-4-2-3-5-21(16)28-23(20)26-19-12-8-17(24)9-13-19/h2-14H,1H3,(H,25,27) |
| Standard InChI Key | XZHDIEIAAAMRSK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a chromene backbone (a benzopyran derivative) substituted at the 2-position with a (4-chlorophenyl)imino group and at the 3-position with a carboxamide linkage to a 4-methylphenyl moiety. The Z-configuration of the imino group is critical for maintaining planar geometry, which facilitates interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN2O2 |
| Molecular Weight | 388.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
| PubChem CID | 49816255 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step condensation reaction:
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Formation of the chromene core: A Knoevenagel condensation between salicylaldehyde derivatives and malononitrile yields the 2-iminochromene intermediate.
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Carboxamide coupling: The intermediate reacts with 4-methylphenyl isocyanate under anhydrous conditions, catalyzed by triethylamine.
Critical parameters include refluxing ethanol as the solvent and 72-hour reaction times to achieve yields exceeding 60%. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as verified by HPLC.
Reactivity Profile
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Nucleophilic attack: The imino nitrogen participates in Schiff base formation with aldehydes.
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Electrophilic substitution: The chlorophenyl ring undergoes halogen exchange under Ullmann conditions.
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Hydrogen bonding: The carboxamide group (-NHCO-) mediates interactions with biological targets like kinase ATP-binding pockets.
Mechanism of Action and Biological Activity
Enzymatic Inhibition
In vitro studies demonstrate dose-dependent inhibition of:
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Cyclooxygenase-2 (COX-2): IC50 = 3.2 μM (compared to celecoxib IC50 = 0.04 μM).
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EGFR tyrosine kinase: 58% inhibition at 10 μM, suggesting antineoplastic potential.
The 4-chlorophenyl group enhances target affinity through halogen bonding with kinase hinge regions, while the methylphenyl moiety improves membrane permeability (calculated LogP = 3.1).
Antimicrobial Efficacy
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
Notably, activity against Gram-negative species (E. coli, MIC >128 μg/mL) is negligible, likely due to outer membrane impermeability.
Comparative Analysis with Related Chromene Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Substituents | Primary Activity |
|---|---|---|---|
| (2Z)-2-[(4-Chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide | 388.8 | 4-Cl-C6H4, 4-CH3-C6H4 | Anticancer, Antimicrobial |
| (2Z)-2-[(2-Chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide | 423.29 | 2-Cl-4-CH3-C6H3, 4-Cl-C6H4 | COX-2 Inhibition |
| (2Z)-2-[(4-Iodophenyl)imino]-2H-chromene-3-carboxamide | 392.18 | 4-I-C6H4 | Antiviral |
The 4-methyl group in the subject compound confers superior metabolic stability (t1/2 = 4.2 h in human microsomes) compared to iodinated analogs (t1/2 = 1.8 h).
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